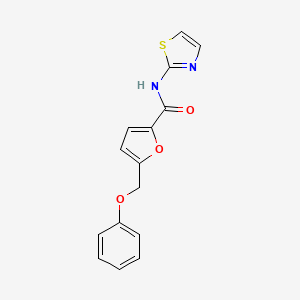

5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

CAS No.: 826997-34-6

Cat. No.: VC7580480

Molecular Formula: C15H12N2O3S

Molecular Weight: 300.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 826997-34-6 |

|---|---|

| Molecular Formula | C15H12N2O3S |

| Molecular Weight | 300.33 |

| IUPAC Name | 5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C15H12N2O3S/c18-14(17-15-16-8-9-21-15)13-7-6-12(20-13)10-19-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17,18) |

| Standard InChI Key | IKOPCQYHELSJOB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC=CS3 |

Introduction

The compound 5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic molecule that combines elements of furan, thiazole, and phenoxymethyl groups. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and the characteristics of its constituent parts.

Synthesis and Characterization

The synthesis of such compounds often involves multi-step reactions, including the formation of the thiazole ring through the interaction of appropriate precursors like thiocarbamide or benzenecarbothioamide . Characterization typically involves spectroscopic methods such as NMR and mass spectrometry to confirm the structure.

Biological Activity

Thiazole derivatives are known for their high biological activity, including antibacterial and antifungal properties . Furan derivatives also exhibit a range of biological activities, making compounds that combine these rings potentially useful in pharmaceutical research.

Potential Applications

Given the biological activity of similar compounds, 5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide could be explored for its potential in medicine, particularly in the development of antimicrobial agents.

Research Findings

While specific research findings on this compound are not available, studies on related compounds highlight their potential in bioactivity research. For instance, thiazole derivatives have shown strong antibacterial and antifungal activities .

Data Table: Comparison of Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| N-(1,3-thiazol-2-yl)furan-2-carboxamide (related) | Not specified | Not specified | Potential antimicrobial |

| 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-(1,3-thiazol-2-yl)furan-2-carboxamide | C19H20N2O3S | 356.4 | Not specified |

| N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | C14H11N3O2S2 | 317.4 | Potential antimicrobial |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume